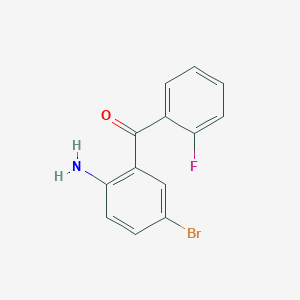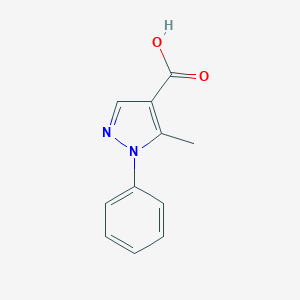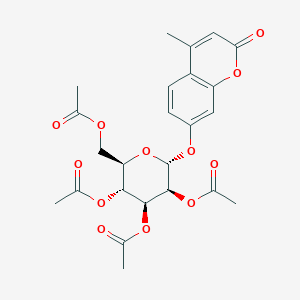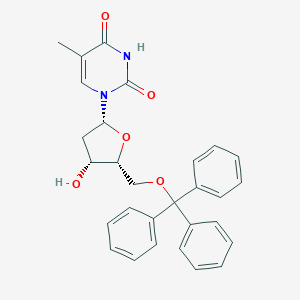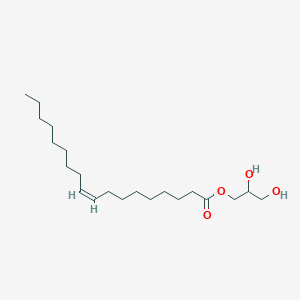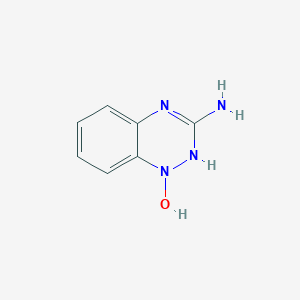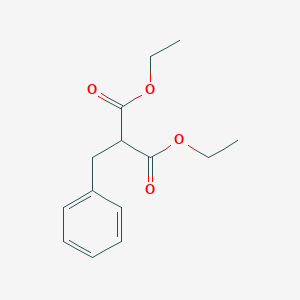
ベンジルマロネート
概要
説明
Diethyl benzylmalonate is an organic compound with the molecular formula C14H18O4. It is a colorless liquid that is immiscible with water. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
科学的研究の応用
Diethyl benzylmalonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of macrocyclic ligands and other complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Serves as an intermediate in the production of drugs such as propafenone, a local anesthetic.
Industry: Utilized in the manufacture of various fine chemicals and specialty materials.
作用機序
Target of Action
Diethyl benzylmalonate, also known as BENZYLMALONIC ACID DIETHYL ESTER , is primarily used as an intermediate in the synthesis of certain pharmaceuticals . It is particularly used in the production of the local anesthetic drug propafenone . .
Mode of Action
For instance, it can condense with 2-amino-benzimidazole to yield 3-benzyl-4-hydroxypyrimido .
Biochemical Pathways
Diethyl benzylmalonate is involved in the synthesis of macrocyclic ligands and the determination of stability constants of their Cu(II), Ni(II), and Co(II) complexes . It is also used as a starting reagent for the synthesis of 2-benzyl-1,3-propane diol . .
Pharmacokinetics
Its physical properties such as boiling point (162-163 °c at 10 mmhg), density (1064 g/mL at 25 °C), and water solubility (immiscible) can influence its pharmacokinetic properties .
生化学分析
Biochemical Properties
Diethyl Benzylmalonate is involved in various biochemical reactions. It has been used in the synthesis of macrocyclic ligands and determination of stability constants of their Cu(II), Ni(II), and Co(II) complexes
Cellular Effects
As a chemical compound used in organic synthesis, its primary role is likely in the production of other compounds rather than direct interaction with cellular processes .
Molecular Mechanism
The molecular mechanism of Diethyl Benzylmalonate is primarily through its role as a reactant in chemical reactions. It can undergo condensation with 2-amino-benzimidazole to yield 3-benzyl-4-hydroxypyrimido
Metabolic Pathways
It is known to be used in the synthesis of macrocyclic ligands
準備方法
Synthetic Routes and Reaction Conditions: Diethyl benzylmalonate can be synthesized through the reaction of diethyl malonate with benzyl chloride in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in absolute ethanol under reflux conditions. The mixture is then distilled to remove ethanol, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, diethyl benzylmalonate is produced by reacting benzyl chloride with diethyl malonate in the presence of a phase transfer catalyst like tetrabutylammonium bromide. The reaction is conducted at elevated temperatures, and the product is isolated by distillation .
Types of Reactions:
Alkylation: Diethyl benzylmalonate can undergo alkylation reactions at the methylene group adjacent to the ester groups.
Condensation: It can participate in condensation reactions with various nucleophiles to form more complex molecules.
Common Reagents and Conditions:
Alkylation: Sodium hydride, sodium ethoxide, alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Condensation: Amines, alcohols, other nucleophiles.
Major Products Formed:
Alkylation: Alkylated derivatives of diethyl benzylmalonate.
Hydrolysis: Benzylmalonic acid.
Condensation: Various substituted malonates and complex organic molecules.
類似化合物との比較
- Diethyl malonate
- Dimethyl malonate
- Benzylmalonic acid
Diethyl benzylmalonate’s unique structure and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
特性
IUPAC Name |
diethyl 2-benzylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZLTZWATFXDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022078 | |
| Record name | Diethyl 2-benzylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-81-8 | |
| Record name | 1,3-Diethyl 2-(phenylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-benzylpropanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl benzylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl benzylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl 2-benzylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl benzylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 2-BENZYLPROPANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y0X0XN6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of diethyl benzylmalonate?
A1: Diethyl benzylmalonate serves as a versatile building block in organic synthesis.
- Acylation Reactions: It reacts with various acylating agents to yield substituted benzofurans, which can be further modified to create furobenzopyranones and furocoumarins. []
- Condensation Reactions: Condensing diethyl benzylmalonate with 2-aminobenzimidazole produces 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazol-2-one, a compound with potential central depressant properties. []
- Synthesis of α-Benzylacrylic Acid: Diethyl benzylmalonate can be efficiently converted to α-benzylacrylic acid through a two-step synthesis involving hydrolysis and decarboxylation. []
Q2: How is diethyl benzylmalonate utilized in the synthesis of alvimopan?
A: Diethyl benzylmalonate serves as the starting material in a multi-step synthesis of alvimopan, a peripherally acting μ-opioid receptor antagonist. The process involves reduction, enzymatic vinylation, oxidation, deacetylation, amidation, sulfonylation, substitution, and finally, esterolysis. []
Q3: Can you describe the role of diethyl benzylmalonate in radical reactions?
A: Diethyl benzylmalonate participates in Manganese(III) acetate-mediated radical reactions. When oxidized in the presence of alkynes, it yields tetrahydronaphthalenes and spiro[4,5]decatrienes via competitive 1,5 and 1,6 intramolecular homolytic aromatic substitutions by vinyl radicals. [] Similarly, reactions with alkenes in the presence of metal catalysts lead to the formation of substituted tetrahydro- and dihydronaphthalenes. []
Q4: What analytical techniques are commonly employed to characterize diethyl benzylmalonate and its derivatives?
A4: Various analytical methods are used to characterize diethyl benzylmalonate and its derivatives.
- Spectroscopic Techniques: FTIR spectroscopy is used to confirm the formation of benzylmalonic acid from diethyl benzylmalonate. [] This technique helps to identify characteristic functional groups.
Q5: Are there any studies on improving the synthesis of diethyl benzylmalonate?
A: Yes, researchers are exploring more efficient and environmentally friendly synthetic approaches for diethyl benzylmalonate. One study investigates a solid-liquid phase transfer catalytic method using benzyl chloride, diethyl malonate, and anhydrous potassium carbonate. This method offers advantages such as mild reaction conditions and readily available starting materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

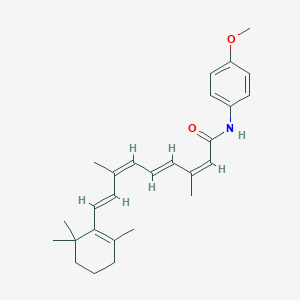

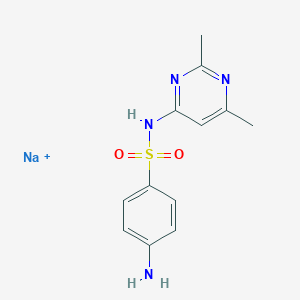
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)

